Arbidol Sulfoxide

Vue d'ensemble

Description

Arbidol Sulfoxide is a derivative of Arbidol, a broad-spectrum antiviral compound primarily used for the treatment and prevention of influenza and other respiratory viral infections. This compound retains the antiviral properties of its parent compound, making it a subject of interest in the field of medicinal chemistry and pharmacology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Arbidol Sulfoxide typically involves the oxidation of Arbidol. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the final product.

Types of Reactions:

Oxidation: Arbidol undergoes oxidation to form this compound. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: this compound can be reduced back to Arbidol using reducing agents such as sodium borohydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfoxide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, dichloromethane, low temperatures.

Reduction: Sodium borohydride, ethanol, room temperature.

Substitution: Various nucleophiles, organic solvents, elevated temperatures.

Major Products:

Oxidation: this compound.

Reduction: Arbidol.

Substitution: Various substituted derivatives of this compound.

Applications De Recherche Scientifique

Antiviral Properties

Broad-Spectrum Antiviral Activity:

Arbidol has been shown to exhibit broad-spectrum antiviral activity, particularly against influenza viruses and coronaviruses. It interacts with the hemagglutinin protein of the influenza virus, stabilizing it and thereby preventing viral fusion and entry into host cells . This mechanism has been crucial in studies investigating its effectiveness against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), where arbidol treatment was associated with improved discharge rates and reduced mortality in COVID-19 patients .

Mechanism of Action:

Research indicates that arbidol inhibits viral replication by targeting specific viral proteins involved in the fusion process. For instance, it has been observed to inhibit the fusion machinery of the influenza virus, which is vital for viral entry into host cells . This suggests a potential role for arbidol sulfoxide in treating a variety of viral infections beyond influenza.

Anticancer Applications

Inhibition of Esophageal Squamous Cell Carcinoma:

Recent studies have demonstrated that arbidol can inhibit the growth of esophageal squamous cell carcinoma (ESCC) both in vitro and in vivo. The compound was found to suppress cell proliferation by promoting G1-phase cell cycle arrest and inhibiting key signaling pathways related to DNA replication . Specifically, arbidol acts as an inhibitor of ataxia telangiectasia and Rad3-related (ATR) kinase, which plays a critical role in DNA damage response and cancer cell survival.

Experimental Findings:

- In Vitro Studies: Arbidol treatment resulted in significant inhibition of ESCC cell lines KYSE150 and KYSE450 with IC50 values indicating potent activity . The compound also inhibited anchorage-independent growth, a hallmark of cancerous cells.

- In Vivo Studies: In patient-derived xenograft models, arbidol treatment led to reduced tumor size and weight without significant adverse effects on body weight, indicating its potential as a chemopreventive agent against ESCC .

Pharmacological Insights

Proteomic Analysis:

Mass spectrometry analyses have identified numerous proteins affected by arbidol treatment, highlighting its complex interactions within cellular pathways. Notably, downregulation of minichromosome maintenance protein 2 (MCM2) phosphorylation was observed, linking arbidol's action to critical DNA replication processes .

Summary of Research Findings

The following table summarizes key findings regarding the applications of this compound:

Mécanisme D'action

Arbidol Sulfoxide exerts its antiviral effects by inhibiting the fusion of the viral envelope with the host cell membrane. This prevents the entry of the virus into the host cell, thereby blocking the replication cycle. The compound targets viral hemagglutinin, a glycoprotein responsible for the initial binding of the virus to the host cell.

In cancer therapy, this compound is believed to interfere with cellular signaling pathways that regulate cell proliferation and apoptosis. By modulating these pathways, the compound can induce cell cycle arrest and promote cell death in cancer cells.

Comparaison Avec Des Composés Similaires

Oseltamivir: Another antiviral drug used for the treatment of influenza. Unlike Arbidol Sulfoxide, Oseltamivir targets the neuraminidase enzyme, preventing the release of new viral particles from infected cells.

Favipiravir: An antiviral compound with broad-spectrum activity against RNA viruses. Favipiravir inhibits viral RNA polymerase, a different mechanism compared to this compound.

Remdesivir: An antiviral drug used for the treatment of COVID-19. Remdesivir acts by inhibiting viral RNA-dependent RNA polymerase, similar to Favipiravir.

Uniqueness of this compound: this compound’s unique mechanism of action, targeting viral fusion, sets it apart from other antiviral compounds

Activité Biologique

Arbidol sulfoxide, a derivative of the antiviral drug arbidol (umifenovir), has garnered attention for its biological activity, particularly in antiviral and anticancer applications. This article explores its mechanisms of action, efficacy, and relevant research findings.

Overview of this compound

Arbidol is primarily known as a broad-spectrum antiviral agent. Its sulfoxide derivative is believed to enhance its pharmacological properties, making it a subject of interest in various studies. The compound exhibits activity against several viruses, including influenza and coronaviruses, and has potential anticancer properties.

-

Antiviral Activity :

- This compound acts by inhibiting viral entry and replication. It interferes with the fusion process of viruses with host cell membranes, thereby preventing infection.

- Studies indicate that arbidol can bind to lipid membranes and alter their configuration, which is crucial for viral attachment and fusion .

-

Anticancer Properties :

- Research has shown that arbidol can inhibit the proliferation of esophageal squamous cell carcinoma (ESCC) by targeting the ataxia telangiectasia and Rad3-related (ATR) kinase pathway. This inhibition leads to cell cycle arrest and reduced DNA replication .

- The compound has demonstrated selective toxicity towards cancer cells compared to normal cells, indicating its potential as a therapeutic agent in oncology.

Table 1: Summary of Biological Activities

Case Studies

- Antiviral Efficacy Against SARS-CoV-2 :

- Inhibition of ESCC Growth :

Propriétés

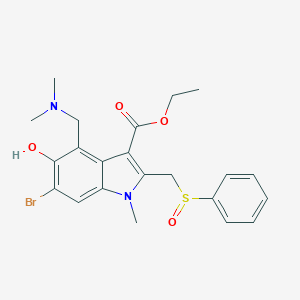

IUPAC Name |

ethyl 2-(benzenesulfinylmethyl)-6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methylindole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25BrN2O4S/c1-5-29-22(27)20-18(13-30(28)14-9-7-6-8-10-14)25(4)17-11-16(23)21(26)15(19(17)20)12-24(2)3/h6-11,26H,5,12-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTIGWEMWZSPYAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O)Br)C)CS(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25BrN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151455-33-3 | |

| Record name | Umifenovir sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151455333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UMIFENOVIR SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7Z9APJ3SC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.